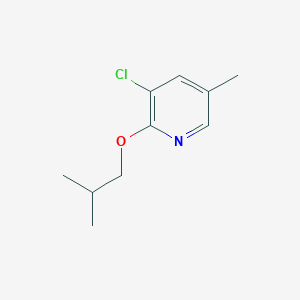
3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine” is a versatile chemical compound used in scientific research. It has a molecular formula of C10H14ClNO and a molecular weight of 199.68 . It’s unique properties make it ideal for various applications, such as drug development, catalysis, and material synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with chlorine, methyl, and 2-methylpropoxy substituents . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, but such data is not available in the search results.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving pyridine derivatives . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
One significant area of research involves the synthesis of pyridine derivatives, which are crucial for developing agrochemicals and medicinal compounds. For instance, studies have demonstrated methods for synthesizing methoxylated pyrrolin-2-ones, which are valuable adducts for further chemical transformations (Ghelfi et al., 2003). Another research area focuses on the catalytic methylation of pyridines, a process essential for introducing methyl groups onto aromatic rings, a step critical in the drug discovery process (Grozavu et al., 2020).
Chemical Reactivity and Intermediates
Research has also explored the generation of reactive intermediates from pyridine derivatives, which are instrumental in synthesizing various organic compounds. One study highlighted the enhanced reactivity of certain pyridyne analogs, facilitating [4+2] cycloaddition reactions (Connon & Hegarty, 2004). Another focused on the reactions of sulphate radicals with substituted pyridines, revealing insights into the kinetics and mechanisms of pyridine oxidation (Dell’Arciprete et al., 2007).
Environmental Implications
Studies have also investigated the atmospheric oxidation of chlorinated aromatic compounds, including pyridine derivatives. One such study detailed the oxidative reactions of chlorinated pyridine herbicides with OH radicals, providing valuable information on their environmental fate and potential transformation into toxic products (Murschell & Farmer, 2018).
Chemical Synthesis Improvements
Research aimed at improving the synthesis of pyridine derivatives has led to more efficient methods and better yields. An example includes the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, demonstrating the use of selective chlorinating reagents for generating pyridine derivatives under mild conditions (Liang, 2007).
Propiedades
IUPAC Name |
3-chloro-5-methyl-2-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVJCXSQTXBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


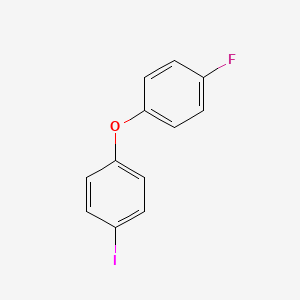
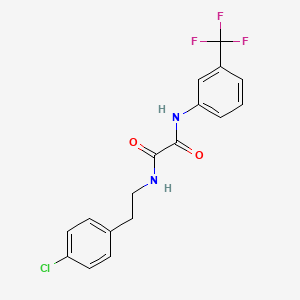
![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)
![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)
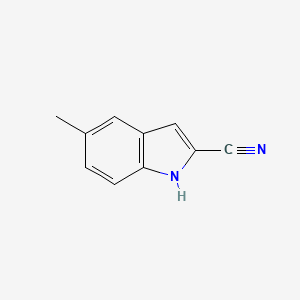

![5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2690484.png)
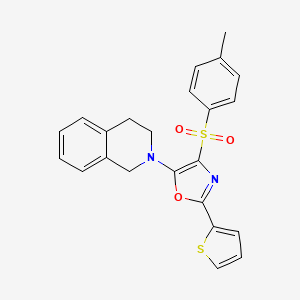
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine](/img/structure/B2690487.png)
![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2690488.png)
![Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate](/img/structure/B2690490.png)